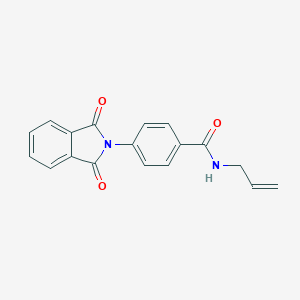

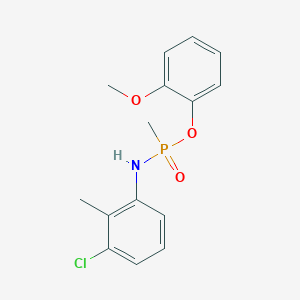

N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis pathway for a related compound, “N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea”, involves the reaction of 3,4-dimethoxyphenylethylamine with thiocarbamide in the presence of morpholine. The reaction yields the final product, which can be purified by recrystallization.Chemical Reactions Analysis

A related compound, “N-[(3,4-Dimethoxyphenyl)Methyleneamino]-4-Hydroxy-Benzamide”, has been investigated for its corrosion inhibition behaviour on mild steel in acidic media . The inhibition efficiency increases with an increase in the concentration of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the properties of “3,4-Dimethoxyphenylacetic acid” are provided in its safety data sheet .Scientific Research Applications

Chemical Synthesis and Protection

N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide and related compounds are extensively used in chemical synthesis. For example, 2- and 4-nitrobenzenesulfonamides, derived from primary amines, can undergo alkylation to yield N-alkylated sulfonamides. These sulfonamides can be deprotected via Meisenheimer complexes, resulting in high yields of secondary amines (Fukuyama et al., 1995). N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, synthesized under solvent-free conditions, serve as chemoselective N-acylation reagents for primary amines (Ebrahimi et al., 2015).

Electrochemical Studies

The redox behavior of nitrobenzenesulfonamide compounds, including N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide, has been explored in various studies. These studies focus on the reversible reduction of such compounds to form corresponding anions, providing insights into their electrochemical properties (Asirvatham & Hawley, 1974).

Antioxidant Activities

Compounds derived from N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide have been synthesized and evaluated for their antioxidant activities. These studies involve assessing the ability of these compounds to scavenge free radicals and inhibit certain enzymes, highlighting their potential in therapeutic applications (Artunç et al., 2020).

Hypoxic Cell Selective Cytotoxic Agents

Some nitrobenzenesulfonamides have been studied for their potential as hypoxic cell selective cytotoxic agents in cancer therapy. These compounds exhibit selective toxicity towards hypoxic cancer cells, indicating a possible role in targeted cancer treatment (Saari et al., 1991).

Pharmaceutical Research

The utility of N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide derivatives in pharmaceutical research is significant. These derivatives have been used in the synthesis of various compounds with potential therapeutic applications, such as inhibitors for carbonic anhydrases, which are important in various physiological processes (Sapegin et al., 2018).

Mechanism of Action

Target of Action

N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide is a complex compound with potential biological activityCompounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially serve as targets for N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide.

Biochemical Pathways

Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide could potentially affect a wide range of biochemical pathways.

Action Environment

The action, efficacy, and stability of N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound has been shown to inhibit the corrosion of mild steel in acidic media , suggesting that its activity could be influenced by pH.

Safety and Hazards

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6S/c1-21-12-8-7-10(9-13(12)22-2)15-23(19,20)14-6-4-3-5-11(14)16(17)18/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJGTVBRQAFGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-2,8-dimethyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B402175.png)

![ethyl 3-[1-(dimethylamino)ethylideneamino]-5-methyl-1H-indole-2-carboxylate](/img/structure/B402178.png)

![3-bromo-N-[(2-methoxyphenoxy)-methylphosphoryl]aniline](/img/structure/B402181.png)

![2-bromo-N-[(2-methoxyphenoxy)-methylphosphoryl]aniline](/img/structure/B402183.png)

![N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]benzohydrazide](/img/structure/B402189.png)

![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B402190.png)

![2-oxo-N-(1-phenylethyl)-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B402193.png)

![2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402196.png)